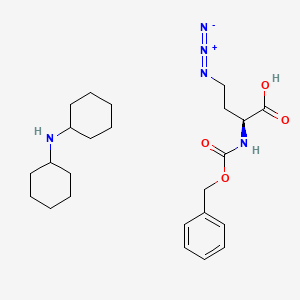

Z-L-Aha-OH (DCHA)

Description

BenchChem offers high-quality Z-L-Aha-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-Aha-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXXNIKKZNJTKM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Structure and Physicochemical Properties

An In-depth Technical Guide to Z-L-Aha-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

Z-L-Aha-OH (DCHA) is the dicyclohexylamine (DCHA) salt of Z-L-Azidohomoalanine. The core molecule, Z-L-Aha-OH, is an amino acid analog of methionine where the terminal methyl group is replaced by an azide moiety. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine. The DCHA salt formation improves the compound's stability and handling properties.

The molecular formula for Z-L-Aha-OH (DCHA) is C24H37N5O4[1][2]. It is primarily used as a reagent in click chemistry, a set of biocompatible reactions for molecular assembly[2]. The azide group allows for covalent modification with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC)[2].

Structural Representation

The structure of Z-L-Aha-OH (DCHA) involves an ionic interaction between the carboxylate of Z-L-Aha-OH and the protonated secondary amine of dicyclohexylamine.

Caption: Ionic salt structure of Z-L-Aha-OH (DCHA).

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C24H37N5O4 | [1][2] |

| Molar Mass | 459.59 g/mol | [1][2] |

| Appearance | White to off-white powder | N/A |

| Storage | 2-8°C Refrigerator | [2] |

| Shipping Conditions | Ambient | [2] |

Experimental Protocols

The primary application of azido-functionalized amino acids like L-Azidohomoalanine (AHA), the core of Z-L-Aha-OH, is the metabolic labeling of newly synthesized proteins. The following is a generalized protocol for cell culture applications.

Protocol: Metabolic Labeling of Proteins in Cell Culture with L-AHA

Objective: To incorporate L-Azidohomoalanine into newly synthesized proteins for subsequent detection or enrichment via click chemistry.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free medium

-

L-Azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight in complete medium.

-

Methionine Depletion (Optional but Recommended): Aspirate the complete medium and wash the cells once with warm PBS. Add methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

-

AHA Labeling: Prepare a working solution of L-AHA in methionine-free medium at a final concentration typically ranging from 25 to 100 µM. Remove the starvation medium and add the AHA-containing medium to the cells.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1 to 24 hours), depending on the protein synthesis rate of the cell line and the specific proteins of interest.

-

Cell Lysis: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. Add cold cell lysis buffer supplemented with protease inhibitors.

-

Protein Extraction: Incubate the cells with lysis buffer on ice for 30 minutes with occasional vortexing. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Downstream Processing: Collect the supernatant containing the AHA-labeled proteome. The protein concentration can be determined using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.

Experimental Workflow Diagram

Caption: Experimental workflow for metabolic labeling and analysis.

Signaling and Application Pathways

Z-L-Aha-OH (DCHA) itself is not known to be directly involved in specific signaling pathways. Its utility lies in its core component, L-AHA, which acts as a bio-orthogonal reporter. L-AHA is incorporated into proteins during translation, effectively tagging them for visualization or purification. This allows for the study of protein synthesis dynamics and localization, which are fundamental aspects of numerous signaling pathways.

The logical pathway for the application of Z-L-Aha-OH (DCHA) involves its deprotection and subsequent metabolic incorporation, followed by bio-orthogonal ligation.

Logical Application Pathway

Caption: Logical pathway for the use of Z-L-Aha-OH (DCHA).

References

Z-L-Aha-OH (DCHA): A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Aha-OH (DCHA) is a protected amino acid derivative widely utilized in biochemical and pharmaceutical research. Specifically, it is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-L-azidohomoalanine. This compound serves as a crucial building block in peptide synthesis and as a versatile reagent in bioconjugation reactions. Its azide functional group makes it particularly suitable for "click chemistry," a class of rapid and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

The formation of the DCHA salt is a key feature, converting the potentially oily and less stable free acid (Z-L-Aha-OH) into a stable, crystalline solid.[2] This enhances its purity, simplifies handling, and improves shelf-life, making it an ideal intermediate for complex synthetic workflows. This guide provides an in-depth overview of its chemical properties, stability profile, and essential experimental protocols.

Chemical and Physical Properties

The fundamental physicochemical properties of Z-L-Aha-OH (DCHA) are summarized in the table below. These properties are critical for its application in synthesis and bioconjugation.

| Property | Value | Reference(s) |

| CAS Number | 1423018-09-0 | [3] |

| Molecular Formula | C₂₄H₃₇N₅O₄ | [4] |

| Molar Mass | 459.59 g/mol | [4] |

| Synonyms | Dicyclohexylamine (S)-4-azido-2-(((benzyloxy)carbonyl)amino)butanoate | [3] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Sparingly soluble in water. | [7][8][9] |

Chemical Stability and Storage

The stability of Z-L-Aha-OH (DCHA) is governed by its constituent parts: the N-benzyloxycarbonyl (Z) protecting group, the azide functional group, and the dicyclohexylammonium (DCHA) salt.

Role of the DCHA Salt

Dicyclohexylamine (DCHA) is a strong organic base that forms a stable salt with the carboxylic acid moiety of Z-L-Aha-OH.[10] This salt formation is highly advantageous as it typically results in a crystalline solid with a well-defined melting point, which is significantly easier to purify via recrystallization and handle compared to the free acid.[2] The salt form protects the carboxylic acid and contributes to the overall stability of the molecule during storage.

Stability of Protecting and Functional Groups

-

Benzyloxycarbonyl (Z) Group: The Z-group is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to cleavage under harsh basic conditions (e.g., strong bases at elevated temperatures) or through catalytic hydrogenation.[10] Care must be taken during subsequent reaction steps to avoid unintended deprotection.

-

Azide (N₃) Group: The azide group is a robust functional handle for click chemistry. It is stable under a wide range of synthetic conditions but will react specifically with alkynes (in the presence of a copper catalyst or in a strain-promoted reaction) or can be reduced to an amine.[1]

Recommended Storage Conditions

For long-term stability, Z-L-Aha-OH (DCHA) should be stored in a well-sealed container in a cool, dry place. Recommended storage temperatures are typically refrigerated (2-8°C) or at room temperature for shorter periods.[1][6] It is advisable to refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.[11]

Experimental Protocols

Protocol for Liberation of the Free Acid from DCHA Salt

Before Z-L-Aha-OH can be used in reactions such as peptide coupling, the DCHA must be removed to liberate the free carboxylic acid. The following is a standard protocol for this conversion.[12]

Materials:

-

Z-L-Aha-OH (DCHA) salt

-

Ethyl acetate (or another suitable water-immiscible organic solvent like tert-butyl methyl ether)

-

10% aqueous citric acid solution or 1M potassium bisulfate (KHSO₄)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspension: Suspend the Z-L-Aha-OH (DCHA) salt in 5-10 volumes of ethyl acetate in a flask.

-

Acidification: While stirring vigorously, add the 10% citric acid solution dropwise. Continue addition until the solid completely dissolves, resulting in a clear biphasic mixture. The pH of the lower aqueous layer should be acidic (pH 2-3).

-

Extraction: Transfer the mixture to a separatory funnel. The Z-L-Aha-OH (free acid) will be in the organic phase, while the dicyclohexylammonium citrate salt will remain in the aqueous phase.

-

Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with an equal volume of 10% citric acid solution, followed by two to three washes with deionized water to remove residual acid.

-

Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the organic filtrate to dryness in vacuo using a rotary evaporator. The resulting product is the free acid, Z-L-Aha-OH, which may be a solid or an oil.

Stability Assessment Workflow

To assess the stability of Z-L-Aha-OH (DCHA) under specific conditions (e.g., in a formulation buffer or during a reaction), a stability study can be performed.

Methodology:

-

Sample Preparation: Prepare solutions of Z-L-Aha-OH (DCHA) in the desired solvent or buffer system at a known concentration.

-

Incubation: Incubate the samples under the test conditions (e.g., varying temperature, pH, or light exposure) for a defined period. Aliquots should be taken at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: If the incubation involves reactive conditions (e.g., a strong base), the reaction in the aliquots should be quenched immediately by neutralization.[10]

-

Analysis: Analyze the samples using a suitable analytical technique to quantify the parent compound and detect any degradation products.

-

HPLC/UPLC: A reverse-phase High-Performance Liquid Chromatography (HPLC) method is ideal for separating the parent compound from potential impurities or degradants.

-

LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the mass of any degradation products, helping to elucidate the degradation pathway.[10]

-

Conclusion

Z-L-Aha-OH (DCHA) is a chemically stable and versatile reagent, primarily due to the formation of the dicyclohexylammonium salt, which facilitates its purification, handling, and storage. Its utility as a "clickable" building block makes it invaluable in modern drug discovery and development. Understanding its stability profile and the proper protocols for handling, particularly the liberation of the free acid, is essential for its successful application in complex synthetic and bioconjugation strategies. This guide provides the core technical information required by researchers to effectively utilize this important compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Z-L-Aha-OH (DCHA) [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-CARBOBENZOXY-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT | 26699-00-3 [amp.chemicalbook.com]

- 7. Z-LEU-OH DCHA | 53363-87-4 [chemicalbook.com]

- 8. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]

- 9. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

An In-depth Technical Guide to the Mechanism of Action of Z-L-Aha-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of N-benzyloxycarbonyl-L-azidohomoalanine (Z-L-Aha-OH) in click chemistry. Z-L-Aha-OH is a valuable reagent in bioconjugation and drug development, serving as a protected form of the non-canonical amino acid L-azidohomoalanine (AHA), a methionine analog. Its azide functionality allows for precise covalent modification of molecules through two primary click chemistry pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts: The Dual Mechanisms of Z-L-Aha-OH in Click Chemistry

Z-L-Aha-OH, with its protected amine and carboxylic acid groups, primarily participates in click chemistry via its azido group. The "Z" or "Cbz" (benzyloxycarbonyl) group is a common amine protecting group in peptide synthesis, which prevents unwanted side reactions. This protection is typically removed after the click reaction to reveal the free amine. The two main reaction pathways for the azide group of Z-L-Aha-OH are detailed below.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that involves the reaction of an azide, such as the one in Z-L-Aha-OH, with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is characterized by its high yields, regioselectivity (exclusively forming the 1,4-disubstituted triazole isomer), and mild reaction conditions.

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. The azide then coordinates to the copper center, and a stepwise cycloaddition occurs to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the stable 1,2,3-triazole ring, regenerating the copper(I) catalyst for the next cycle. The reaction is often carried out using a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate to generate the active copper(I) species in situ.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition reaction to proceed without the need for a catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide reacts directly with the strained alkyne in a single step to form the triazole product. The reaction rate is highly dependent on the structure of the cyclooctyne, with more strained derivatives generally exhibiting faster kinetics.

Quantitative Data Presentation

The choice between CuAAC and SPAAC for a specific application depends on factors such as the desired reaction rate, biocompatibility requirements, and the specific reactants involved. The following tables summarize key quantitative parameters for these reactions.

Table 1: Comparison of CuAAC and SPAAC for Azide-Alkyne Cycloadditions

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Required | Yes (Copper(I)) | No |

| Typical Alkyne | Terminal Alkynes (e.g., Phenylacetylene) | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Biocompatibility | Limited by copper cytotoxicity | High (Copper-free) |

| Reaction Rate | Generally very fast | Varies with cyclooctyne strain |

| Regioselectivity | High (1,4-disubstituted triazole) | Mixture of regioisomers (often close to 1:1) |

| Typical Yield | >90%[1][2] | Generally high, can be quantitative |

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| Peptide with Azide | DBCO | 0.34 | [3] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with Z-L-Aha-OH. Optimization may be required for specific applications.

Protocol 1: General Procedure for CuAAC of Z-L-Aha-OH with a Terminal Alkyne

This protocol describes a typical small-scale CuAAC reaction.

Materials:

-

Z-L-Aha-OH

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional, but recommended for bioconjugation)

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

-

Dissolve Z-L-Aha-OH (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

-

Prepare a stock solution of CuSO₄ and, if used, the THPTA ligand.

-

Add the CuSO₄/ligand solution to the reaction mixture to a final concentration of 1-5 mol% copper.

-

Prepare a fresh stock solution of sodium ascorbate.

-

Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction or purified by column chromatography.

Protocol 2: General Procedure for SPAAC of Z-L-Aha-OH with a Strained Cyclooctyne

This protocol outlines a typical copper-free click reaction.

Materials:

-

Z-L-Aha-OH

-

Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule)

-

Solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

-

Dissolve Z-L-Aha-OH (1 equivalent) and the strained cyclooctyne (1-1.5 equivalents) in the chosen solvent.

-

Stir the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by HPLC or other chromatographic methods.

Protocol 3: Deprotection of the Z-group by Catalytic Hydrogenation

After the click reaction, the benzyloxycarbonyl (Z) group can be removed to yield the free amine.

Materials:

-

Z-protected triazole product

-

Palladium on carbon (Pd/C, 10 wt%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

Procedure:

-

Dissolve the Z-protected triazole in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

The following diagrams illustrate key workflows involving Z-L-Aha-OH.

This guide provides a foundational understanding of the application of Z-L-Aha-OH in click chemistry. For specific applications, further optimization of the provided protocols and careful consideration of the reaction kinetics are recommended.

References

- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Z-L-Aha-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Z-L-Aha-OH (DCHA), the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-L-azidohomoalanine. This compound is a valuable building block in peptide synthesis and chemical biology, offering a bioorthogonal azide handle for subsequent modifications. While specific experimental data for Z-L-Aha-OH (DCHA) is not widely published, this guide is based on well-established protocols for analogous Z-protected amino acids, particularly Z-D-Leu-OH.DCHA.

Introduction

N-benzyloxycarbonyl-L-azidohomoalanine (Z-L-Aha-OH) is a derivative of the non-canonical amino acid L-azidohomoalanine (Aha). The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group during peptide synthesis. For ease of handling, purification, and storage, Z-L-Aha-OH is often converted to its dicyclohexylamine (DCHA) salt. The DCHA salt is typically a stable, crystalline solid, which is advantageous compared to the often oily or difficult-to-crystallize free acid.

This guide details the synthetic route to Z-L-Aha-OH and its subsequent purification via the formation of the DCHA salt. It also provides a protocol for the liberation of the free acid from its DCHA salt, a necessary step before its use in peptide coupling reactions.

Synthesis and Purification Workflow

The overall process for obtaining pure Z-L-Aha-OH involves a two-step synthesis followed by purification through salt formation and recrystallization. The workflow is illustrated below.

Caption: Workflow for the synthesis, purification, and application of Z-L-Aha-OH (DCHA).

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Z-protected amino acids and their DCHA salts.

This procedure describes the protection of the α-amino group of L-azidohomoalanine using benzyl chloroformate.

Materials and Reagents:

-

L-Azidohomoalanine (L-Aha-OH)

-

Benzyl chloroformate (Z-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Azidohomoalanine in an aqueous solution of sodium hydroxide at 0-5 °C with stirring.

-

While maintaining the temperature and pH, add benzyl chloroformate portion-wise. The pH should be kept in the alkaline range by the concurrent addition of a sodium hydroxide solution.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with hydrochloric acid to precipitate the Z-L-Aha-OH.

-

If the product separates as an oil, extract it with ethyl acetate.

-

Wash the organic layer with deionized water until the aqueous wash is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-L-Aha-OH.

This protocol describes the formation and recrystallization of the DCHA salt of Z-L-Aha-OH.

Materials and Reagents:

-

Crude Z-L-Aha-OH

-

Dicyclohexylamine (DCHA)

-

Ethyl acetate (EtOAc)

-

Hexane (or heptane)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude Z-L-Aha-OH in a suitable organic solvent such as ethyl acetate.

-

Add a stoichiometric amount of dicyclohexylamine (DCHA) to the solution with stirring.

-

The Z-L-Aha-OH (DCHA) salt will precipitate from the solution. The precipitation can be enhanced by cooling the mixture.

-

Collect the precipitate by filtration and wash it with a cold solvent (e.g., a mixture of ethyl acetate and hexane).

-

For further purification, recrystallize the crude Z-L-Aha-OH (DCHA) from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dry the purified crystals under vacuum.

Before use in peptide synthesis, the free acid must be liberated from its DCHA salt.

Materials and Reagents:

-

Z-L-Aha-OH (DCHA)

-

Ethyl acetate (EtOAc)

-

10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend the Z-L-Aha-OH (DCHA) in ethyl acetate (5-10 volumes).

-

Transfer the suspension to a separatory funnel and add an equal volume of 10% aqueous potassium bisulfate solution.

-

Shake the funnel vigorously. The aqueous layer should be acidic (pH 2-3).

-

Separate the organic layer and wash it two more times with the 10% aqueous potassium bisulfate solution.

-

Wash the organic layer with deionized water until the aqueous wash is neutral (pH ~7).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the pure Z-L-Aha-OH, which may be a solid or an oil.

Data Presentation

Table 1: Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Form |

| L-Azidohomoalanine (L-Aha-OH) | C₄H₈N₄O₂ | 144.13 | 942518-29-8 | White powder |

| Benzyl Chloroformate (Z-Cl) | C₈H₇ClO₂ | 170.59 | 501-53-1 | Oily liquid |

| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32 | 101-83-7 | Liquid |

| Z-L-Aha-OH | C₁₂H₁₄N₄O₄ | 278.27 | 1263047-43-3 | Solid or Oil |

| Z-L-Aha-OH (DCHA) | C₂₄H₃₇N₅O₄ | 459.59 | 1423018-09-0 | Crystalline Solid |

Table 2: Illustrative Yields and Purity

Based on typical yields for similar Z-protected amino acids.

| Step | Product | Theoretical Yield | Expected Purity |

| N-α-Protection | Z-L-Aha-OH | > 90% | > 95% (crude) |

| DCHA Salt Formation | Z-L-Aha-OH (DCHA) | > 85% | > 98% |

| Recrystallization | Z-L-Aha-OH (DCHA) | > 90% (recovery) | > 99% |

| Liberation of Free Acid | Z-L-Aha-OH | > 95% | > 98% |

Characterization

The synthesized Z-L-Aha-OH (DCHA) should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum should show signals corresponding to the protons of the benzyl group, the azidohomoalanine side chain, the α-proton of the amino acid, and the protons of the two cyclohexyl rings of DCHA. The ¹³C NMR would show distinct signals for the carbonyl carbons of the Z-group and the carboxylate, the aromatic carbons, and the aliphatic carbons of both the azidohomoalanine and dicyclohexylamine moieties.

-

Infrared (IR) Spectroscopy: To identify the functional groups. Characteristic peaks would be expected for the azide (N₃) stretch, the urethane C=O stretch, the carboxylate anion, the N-H bonds of the ammonium salt, and the aromatic and aliphatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a TFA modifier) is a common method.

Signaling Pathways and Applications

Z-L-Aha-OH is a valuable reagent in chemical biology and drug discovery. The azido group serves as a bioorthogonal handle, allowing for its selective reaction with alkyne- or cyclooctyne-containing molecules via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This enables the site-specific labeling of peptides and proteins with fluorescent dyes, biotin, or other moieties for visualization, purification, or functional studies.

The diagram below illustrates the general principle of incorporating Z-L-Aha-OH into a peptide and its subsequent functionalization.

Caption: General scheme for peptide modification using Z-L-Aha-OH.

Conclusion

The synthesis and purification of Z-L-Aha-OH (DCHA) provide a stable and convenient source of this valuable non-canonical amino acid for applications in peptide chemistry and beyond. The protocols outlined in this guide, adapted from well-established methods for similar compounds, offer a reliable pathway for researchers to produce high-purity Z-L-Aha-OH (DCHA) for their research and development needs. Proper characterization is essential to ensure the quality of the final product.

Z-L-Aha-OH (DCHA) solubility in different solvents

An In-depth Technical Guide on the Solubility of Z-L-Aha-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Z-L-Aha-OH (DCHA), a reagent commonly used in bioconjugation and chemical biology. Due to the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment based on the molecule's structural components, alongside a detailed experimental protocol for researchers to determine precise solubility in their specific solvent systems.

Introduction to Z-L-Aha-OH (DCHA)

Z-L-Aha-OH (DCHA) is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-L-azidohomoalanine. This compound is primarily utilized as a building block in chemical biology and drug discovery. The L-azidohomoalanine (Aha) component is a non-canonical amino acid that, as an analog of methionine, can be incorporated into proteins.[1][2] The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the specific labeling and detection of newly synthesized proteins.[3][4] The benzyloxycarbonyl (Z) group is a protecting group for the amine, and the DCHA salt form is intended to improve the compound's stability and handling characteristics, often rendering it as a crystalline solid.[5][6]

Qualitative Solubility Profile

The solubility of Z-L-Aha-OH (DCHA) is governed by the principle of "like dissolves like," where the overall polarity of the solute and solvent determines the extent of dissolution.[7][8] The molecule possesses both polar (carboxylate salt, azide, carbamate) and nonpolar (benzyl group, two cyclohexyl rings) moieties. The large, bulky dicyclohexylammonium counterion significantly increases the nonpolar character of the salt.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Qualitative Solubility of Z-L-Aha-OH (DCHA) in Common Laboratory Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble/Insoluble | The large, hydrophobic DCHA counterion and the protected amino acid's organic structure are expected to dominate, leading to poor aqueous solubility. Dicyclohexylamine itself is sparingly soluble in water.[9][10] |

| Methanol, Ethanol | Low to Medium | The alcohol's ability to hydrogen bond may allow for some dissolution, but the nonpolar regions of the solute will limit high solubility.[8] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is an excellent solvent for a wide range of organic compounds, including many protected amino acids and organic salts.[11] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent widely used for dissolving protected amino acids and peptides.[12][13] | |

| Acetonitrile (ACN) | Medium | Acetonitrile is polar but generally a weaker solvent for complex salts compared to DMSO or DMF. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Medium to High | The significant nonpolar character from the Z-group and DCHA salt should allow for good solubility in chlorinated solvents. |

| Tetrahydrofuran (THF) | Medium | THF is a moderately polar ether that can dissolve many organic compounds. | |

| Toluene | Low | The polarity of the carboxylate salt and other heteroatoms will likely limit solubility in aromatic hydrocarbon solvents. | |

| Hexanes / Heptane | Insoluble | As a salt, the compound is too polar to dissolve in highly nonpolar aliphatic hydrocarbon solvents.[14] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The thermodynamic or equilibrium solubility is most accurately determined using the shake-flask method . This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials and Equipment

-

Z-L-Aha-OH (DCHA) solid

-

Selected solvents (HPLC-grade or equivalent purity)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatic orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Procedure

-

Preparation: Add an excess amount of Z-L-Aha-OH (DCHA) solid to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is achieved. A starting amount of ~10-20 mg in 2 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The benzyloxycarbonyl group provides a strong chromophore, making UV detection a suitable choice.

-

Calculation: Determine the concentration of the saturated solution by applying the dilution factor. Express the solubility in desired units, such as mg/mL or mol/L.

Considerations

-

Purity: The purity of both the solute and the solvent is critical for accurate solubility measurements.

-

Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.

-

Equilibrium Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the value remains constant.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual application of Z-L-Aha-OH in research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dicyclohexylamine 99% | 101-83-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. DICYCLOHEXYLAMMONIUM - Ataman Kimya [atamanchemicals.com]

- 10. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

An In-depth Technical Guide on the Safety and Handling of Z-L-Aha-OH (DCHA)

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on available data for similar compounds and general laboratory safety practices. Specific safety and handling data for Z-L-Aha-OH (DCHA) is limited, and this compound should be handled with care, assuming it may have hazardous properties. Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier and adhere to your institution's safety protocols.

Introduction

Z-L-Aha-OH (DCHA) is a synthetic amino acid derivative used in biochemical research, particularly as a click chemistry reagent containing an azide group.[1] The dicyclohexylammonium (DCHA) salt form is often used to improve the crystallinity and handling properties of the parent compound, N-benzyloxycarbonyl-L-2-azidohexanoic acid.[2] As with any chemical reagent, understanding and implementing proper safety and handling precautions are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety considerations, handling procedures, and emergency protocols for Z-L-Aha-OH (DCHA) and related compounds.

Hazard Identification and Quantitative Data

| Parameter | Value/Information | Source/Comment |

| Chemical Name | N-α-Benzyloxycarbonyl-L-2-aminohexanoic acid dicyclohexylamine salt | - |

| Synonyms | Z-L-2-aminohexanoic acid (DCHA) | - |

| Molecular Formula | C26H41N3O4 | Inferred from components |

| Acute Toxicity | No data available for Z-L-Aha-OH (DCHA). For a related compound, Z-Lys(Boc)-OH DCHA, no data is available.[3] | Caution is advised. |

| Inhalation Hazard | May be harmful if inhaled and may cause respiratory tract irritation.[3][4] | Avoid breathing dust. |

| Skin Contact Hazard | May be harmful if absorbed through the skin and may cause skin irritation.[4] | Wear protective gloves and clothing. |

| Eye Contact Hazard | May cause eye irritation.[4] | Wear safety goggles. |

| Ingestion Hazard | May be harmful if swallowed.[4] | Do not ingest. |

| Chronic Toxicity | No data available.[3] | Long-term effects are unknown. |

| Materials to Avoid | Strong oxidizing agents, strong acids.[3] | - |

| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NOx) upon thermal decomposition.[3][5] | - |

Experimental Protocols for Safe Handling

While specific experimental protocols for the safety assessment of Z-L-Aha-OH (DCHA) are not available, established procedures for handling similar DCHA salts of N-protected amino acids are instructive. The most common procedure involving this class of compounds is the conversion of the DCHA salt to the free acid, which is necessary for subsequent reactions like peptide coupling.[2][6][7]

Protocol: Liberation of the Free Acid from its DCHA Salt

This protocol is adapted from procedures for similar compounds and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Z-L-Aha-OH (DCHA)

-

Ethyl acetate (EtOAc)

-

10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid[2][7]

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Suspension: Suspend Z-L-Aha-OH (DCHA) in 5-10 volumes of ethyl acetate in a round-bottom flask.[2]

-

Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 10% aqueous KHSO₄ solution and shake vigorously.[2] The pH of the aqueous layer should be acidic (pH 2-3) to ensure complete protonation.[6]

-

Phase Separation: Allow the layers to separate. The desired free acid will be in the organic (upper) layer.

-

Extraction and Washing:

-

Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.[6]

-

Solvent Removal: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, Z-L-Aha-OH.[2][6]

Visualized Workflows and Logical Relationships

To further aid in the safe handling and management of Z-L-Aha-OH (DCHA), the following diagrams, created using the DOT language, illustrate key workflows and decision-making processes.

Caption: General workflow for the safe handling of Z-L-Aha-OH (DCHA).

Caption: Decision-making flowchart for emergency procedures in case of accidental exposure.

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling Z-L-Aha-OH (DCHA):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat should be worn at all times.

-

Respiratory Protection: While not typically required for handling small quantities in a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols in an open environment.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[3][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Both the compound and its containers should be disposed of as hazardous waste.

Conclusion

While specific toxicological and safety data for Z-L-Aha-OH (DCHA) are not extensively documented, a risk-based approach founded on the known hazards of similar chemical structures is essential for its safe handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, utilize appropriate personal protective equipment, and work in a controlled environment such as a fume hood. The experimental protocols and workflows provided in this guide offer a framework for minimizing risk and ensuring a safe laboratory environment. It is imperative to consult the supplier-specific MSDS for the most current and detailed safety information.

References

The Role of Dicyclohexylammonium (DCHA) Salt Formation in the Stabilization of Z-L-Azidohomoalanine (Z-L-Aha-OH): A Technical Guide

Abstract: Z-L-Azidohomoalanine (Z-L-Aha-OH) is a non-canonical amino acid of significant interest in chemical biology and drug development, primarily for its utility in "click chemistry" applications.[1] However, like many N-protected amino acids, its free acid form can present challenges in terms of physical state, handling, and stability.[2][3] The formation of a dicyclohexylammonium (DCHA) salt is a widely adopted strategy to overcome these limitations. This technical guide provides an in-depth analysis of the role of the DCHA salt in enhancing the stability of Z-L-Aha-OH, detailing the chemical principles, comparative physical properties, and key experimental protocols for its formation, liberation, and analysis.

The Chemical Principle of Salt-Based Stabilization

The primary reason for the instability and difficult handling of many N-protected amino acids in their free acid form is their tendency to exist as oils or non-crystalline solids.[4] This physical state makes accurate weighing, purification, and storage problematic. The formation of a salt with a suitable base, such as dicyclohexylamine (DCHA), is an effective acid-base chemical strategy to address this.

The carboxylic acid group (-COOH) of Z-L-Aha-OH is acidic, while the amine group of dicyclohexylamine is basic. When combined, they undergo an acid-base reaction to form a dicyclohexylammonium salt. This ionic bond significantly alters the molecule's properties:

-

Increased Crystallinity: The salt typically forms a well-defined, stable crystalline lattice, converting the often-oily free acid into a manageable solid.[3][4]

-

Enhanced Stability: The crystalline structure reduces the molecule's susceptibility to degradation from atmospheric moisture (hygroscopicity) and simplifies long-term storage.

-

Shielding of Reactive Groups: The bulky dicyclohexylammonium cation effectively shields the carboxylate anion, reducing its potential for undesirable side reactions.[2]

The reaction is a straightforward and reversible acid-base neutralization, as depicted below.

References

An In-depth Technical Guide to Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry: A Revolution in Bioconjugation

Click chemistry, a concept first introduced by Karl Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, efficient, and highly specific.[1] These reactions are characterized by their modularity, high yields, and the generation of inoffensive byproducts.[1][2] In the context of biological research, click chemistry has emerged as a powerful tool for labeling and modifying biomolecules, including proteins, within their native environments.[3] This is often achieved through bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, which refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[3]

The core principle of click chemistry in protein labeling involves the introduction of a small, bioorthogonal functional group (a "handle") into a protein of interest. This is typically achieved through metabolic labeling, where cells are cultured with an amino acid analog containing the handle, or through site-specific incorporation of unnatural amino acids.[4] Subsequently, a probe molecule containing a complementary reactive group is introduced. The two groups then "click" together, forming a stable covalent bond and effectively labeling the protein with the probe, which can be a fluorophore for imaging, a biotin tag for purification, or a drug molecule.[4]

This guide provides a comprehensive overview of the most prominent click chemistry reactions used for protein labeling: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) or Tetrazine Ligation. We will delve into the core principles of each reaction, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.

Core Click Chemistry Reactions for Protein Labeling

The versatility of click chemistry stems from a variety of bioorthogonal reactions. The most widely employed for protein labeling are detailed below.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is highly efficient and results in the formation of a stable triazole linkage.[5]

Advantages:

-

High reaction rates: CuAAC reactions are generally fast, with second-order rate constants in the range of 10 to 100 M⁻¹s⁻¹.[6]

-

High specificity: The azide and alkyne groups are bioorthogonal and do not react with other functional groups found in biological systems.

-

Small handles: The azide and terminal alkyne groups are small and minimally perturbing to the structure and function of the labeled protein.

Disadvantages:

-

Copper toxicity: The copper(I) catalyst can be toxic to living cells, limiting the application of CuAAC in live-cell imaging.[3] However, the development of copper-chelating ligands has helped to mitigate this issue.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[7]

Advantages:

-

Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[7]

-

High specificity: Like CuAAC, the reaction is highly specific between the azide and the cyclooctyne.

Disadvantages:

-

Slower reaction rates: SPAAC reactions are generally slower than CuAAC, with second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[6]

-

Bulky handles: Strained cyclooctynes are bulkier than terminal alkynes, which could potentially interfere with protein function.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)

The IEDDA reaction, often referred to as tetrazine ligation, is an extremely fast bioorthogonal reaction between an electron-deficient tetrazine and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).

Advantages:

-

Extremely fast reaction rates: IEDDA reactions are the fastest known bioorthogonal reactions, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. This allows for rapid labeling even at low concentrations of reactants.

-

High specificity and biocompatibility: The reaction is highly specific and proceeds without a catalyst, making it suitable for in vivo applications.

Disadvantages:

-

Stability of reactants: Some tetrazine and strained alkene derivatives can have limited stability in aqueous environments.

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction for protein labeling depends on the specific experimental requirements. The following table provides a quantitative comparison of the key features of CuAAC, SPAAC, and IEDDA.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | Tetrazine + Strained Alkene (e.g., TCO) |

| Catalyst | Copper(I) | None | None |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 - 100[6] | 10⁻² - 1[6] | 1 - 10⁶ |

| Biocompatibility | Limited in live cells due to copper toxicity | High, suitable for live cells and in vivo | High, suitable for live cells and in vivo |

| Handle Size | Small | Bulky | Moderate to Bulky |

| Key Advantage | High reaction rate and small handles | Excellent biocompatibility | Extremely fast reaction kinetics |

| Key Disadvantage | Copper toxicity | Slower reaction rate and bulky handle | Potential for reactant instability |

Experimental Workflows and Signaling Pathways

Click chemistry has been instrumental in elucidating complex biological processes. The following diagrams, generated using the DOT language, illustrate common experimental workflows and a signaling pathway where click chemistry is applied for protein labeling.

Detailed Experimental Protocols

This section provides generalized, step-by-step protocols for the three major click chemistry reactions used in protein labeling. Researchers should optimize these protocols for their specific proteins and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Protein Labeling

Materials:

-

Azide- or alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers containing chelating agents like EDTA.

-

Alkyne- or azide-containing probe (e.g., fluorescent dye, biotin).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).

-

Copper ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO or water).

-

Degassed buffer.

Procedure:

-

In a microcentrifuge tube, combine the azide- or alkyne-modified protein with a 5- to 20-fold molar excess of the complementary alkyne- or azide-containing probe.

-

Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.

-

Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect from light if using a fluorescent probe.

-

Quench the reaction by adding a chelating agent such as EDTA to a final concentration of 10 mM.

-

Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or spin filtration.

-

Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning or Western blot.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

Materials:

-

Cells expressing a protein of interest metabolically labeled with an azide-containing amino acid analog (e.g., azidohomoalanine, AHA).

-

Strained cyclooctyne-containing probe (e.g., DBCO-fluorophore).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Culture cells and induce expression of the protein of interest.

-

Replace the normal culture medium with methionine-free medium supplemented with an azide-containing amino acid analog (e.g., 50 µM AHA) and incubate for 4-16 hours to allow for metabolic incorporation.

-

Wash the cells twice with warm PBS to remove excess unincorporated amino acid analog.

-

Add fresh culture medium containing the strained cyclooctyne-probe (e.g., 10-50 µM DBCO-fluorophore).

-

Incubate the cells for 30 minutes to 2 hours at 37°C. The optimal incubation time will depend on the specific probe and cell type.

-

Wash the cells three times with PBS to remove excess probe.

-

The cells are now ready for live-cell imaging or can be lysed for downstream analysis such as SDS-PAGE or mass spectrometry.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Surface Protein Labeling

Materials:

-

Cells expressing a cell-surface protein of interest containing a strained alkene (e.g., trans-cyclooctene, TCO) introduced via an unnatural amino acid.

-

Tetrazine-functionalized probe (e.g., tetrazine-fluorophore).

-

Cell culture medium or a suitable buffer (e.g., PBS).

Procedure:

-

Culture cells expressing the TCO-containing protein of interest.

-

Wash the cells twice with a suitable buffer (e.g., PBS) to remove any interfering components from the culture medium.

-

Prepare a solution of the tetrazine-probe in the same buffer at a concentration of 1-10 µM.

-

Add the tetrazine-probe solution to the cells and incubate at room temperature or 37°C for 5-30 minutes. The reaction is typically very fast.

-

Wash the cells three times with buffer to remove the unreacted probe.

-

The cells are now labeled and ready for analysis by fluorescence microscopy or flow cytometry.

Conclusion

Click chemistry has fundamentally transformed the field of protein science by providing a suite of powerful and versatile tools for protein labeling. The choice between CuAAC, SPAAC, and IEDDA depends on a careful consideration of the experimental context, including the need for biocompatibility, the desired reaction speed, and the tolerance for the size of the bioorthogonal handle. By understanding the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of click chemistry to advance their understanding of protein function in health and disease.

References

- 1. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-L-Aha-OH (DCHA) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Aha-OH (DCHA), the dicyclohexylamine salt of N-benzyloxycarbonyl-L-azidohomoalanine, is a key reagent in the field of bioconjugation and chemical biology. As an amino acid analog containing an azide moiety, it serves as a versatile building block for the introduction of a reactive handle into peptides, proteins, and other molecules. This azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2][3] The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the covalent ligation of Z-L-Aha-OH-containing molecules to a wide array of alkyne-functionalized partners, such as fluorescent dyes, imaging agents, and drug molecules.[1][2][4]

These application notes provide detailed protocols for the use of Z-L-Aha-OH (DCHA) in CuAAC reactions, guidance on reaction optimization, and a summary of representative reaction parameters to facilitate its successful implementation in research and drug development.

Data Presentation: CuAAC Reaction Parameters with Azide-Containing Amino Acids and Peptides

The following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving azide-modified amino acids and peptides, providing a baseline for experimental design.

| Azide-Containing Moiety | Alkyne Partner | Copper Source | Ligand | Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Azidohomoalanine (Aha)-containing peptide | Propargyl glycoside | CuSO₄ | None | Sodium Ascorbate | CHCl₃-EtOH/Phosphate Buffer (pH 7) | 37 | 24 | 35 | (Adapted from a solid-phase synthesis example) |

| Azide-modified α-amino acid | Alkyne-derivatized α-amino acid | CuSO₄ | TBTA | Sodium Ascorbate | Not specified | Room Temp. | 18 | 78 | [1] |

| Azide-modified peptide | Alkyne-modified peptide | Copper wire | None | None | DMF | 50 | Not specified | >95 | [1] |

| Azide-modified peptide | Alkyne-modified polymer | CuSO₄ | None | Sodium Ascorbate | DMF | 100 (Microwave) | 0.25 | 43 | [1] |

| Azide-labeled peptide | Alkyne-labeled peptide | CuSO₄ | TBTA | Sodium Ascorbate | DMSO/H₂O | Room Temp. | 4 | 69-72 | [1] |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with Z-L-Aha-OH in Solution

This protocol describes a general method for the CuAAC reaction of Z-L-Aha-OH (or a peptide containing this residue) with an alkyne-functionalized molecule in an aqueous/organic solvent mixture.

Materials:

-

Z-L-Aha-OH (or Z-L-Aha-OH containing peptide)

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvents: Deionized water, DMSO, or DMF

-

Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or water.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the Z-L-Aha-OH containing molecule in a suitable buffer or solvent system (e.g., PBS with a co-solvent like DMSO if needed for solubility).

-

Add the alkyne-functionalized molecule to the reaction mixture. A molar ratio of 1:1.2 to 1:1.5 (azide:alkyne) is recommended.

-

Prepare the copper-ligand complex by mixing the CuSO₄ and ligand stock solutions in a 1:2 molar ratio. Let the mixture stand for 2-3 minutes.

-

Add the copper-ligand complex to the reaction mixture. A final copper concentration of 50-250 µM is typically effective.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

-

-

Reaction Incubation:

-

Mix the reaction components thoroughly by vortexing.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated during this time. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be purified to remove the copper catalyst and excess reagents.

-

For small molecule products, standard chromatographic techniques like column chromatography can be used.

-

For larger biomolecules, purification can be achieved by size-exclusion chromatography, dialysis, or affinity purification methods.

-

Protocol 2: On-Resin CuAAC Reaction for Peptides Containing Z-L-Aha-OH

This protocol is adapted for solid-phase peptide synthesis where the peptide containing the Z-L-Aha-OH residue is still attached to the resin.

Materials:

-

Peptide-resin containing the Z-L-Aha-OH residue

-

Alkyne-functionalized molecule

-

Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate (if using CuSO₄)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM in a reaction vessel.

-

Reagent Addition:

-

Dissolve the alkyne-functionalized molecule (typically 2-5 equivalents relative to the peptide on the resin) in DMF.

-

Add the alkyne solution to the swollen resin.

-

Add the copper source. If using CuI, it can be added directly. If using CuSO₄, a reducing agent like sodium ascorbate is required.

-

Add a base such as DIPEA (2-4 equivalents).

-

-

Reaction Incubation:

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

-

Washing:

-

After the reaction, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and the copper catalyst.

-

-

Cleavage and Deprotection:

-

The modified peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid cocktail).

-

-

Purification:

-

The crude peptide is purified by reverse-phase HPLC.

-

Mandatory Visualizations

Caption: Experimental workflow for peptide bioconjugation using Z-L-Aha-OH and CuAAC.

Caption: Simplified signaling pathway of the CuAAC reaction mechanism.

References

- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. qyaobio.com [qyaobio.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SPAAC Reactions with Z-L-Aha-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Z-L-Aha-OH (DCHA) in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This copper-free click chemistry is a powerful tool for bioconjugation, enabling the precise and stable ligation of molecules under physiological conditions.[1]

Introduction

Z-L-Aha-OH ((S)-4-azido-2-(((benzyloxy)carbonyl)amino)butanoic acid) is an azide-containing amino acid derivative used as a building block in chemical biology and drug development.[2] It is often supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity, stability, and ease of handling compared to the free acid, which can be an oil.[3][4] Before its use in SPAAC or peptide synthesis, the DCHA salt must be converted to the free acid.[3][4] The benzyloxycarbonyl (Z or Cbz) group protects the amine, preventing unwanted side reactions.[4]

SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne (e.g., DBCO or BCN) and an azide, without the need for a cytotoxic copper catalyst.[1] This makes it ideal for applications in living systems, such as live-cell imaging, in vivo click chemistry, and the development of antibody-drug conjugates (ADCs).[1][5] The reaction is highly specific and forms a stable triazole linkage under mild, physiological conditions.[1]

Experimental Protocols

Protocol 1: Conversion of Z-L-Aha-OH (DCHA) to Free Acid Z-L-Aha-OH

This protocol describes the liberation of the free amino acid from its DCHA salt via an acid-base extraction.

Materials:

-

Z-L-Aha-OH (DCHA)

-

Ethyl acetate (EtOAc)

-

10% Phosphoric Acid (H₃PO₄) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspension: Suspend one part by weight of Z-L-Aha-OH (DCHA) in 5-10 volumes of ethyl acetate in a suitable flask. Stir the mixture at room temperature to ensure it is well-dispersed.[3][4]

-

Acidification: While stirring, slowly add 10% phosphoric acid. Continue adding the acid until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.[3][4]

-

pH Check: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and check the pH of the lower, aqueous phase. The pH should be between 2 and 3 to ensure the complete protonation of the carboxylate.[3][4]

-

Extraction and Washing:

-

Drying: Transfer the washed organic phase to a clean flask and dry it over anhydrous sodium sulfate for 15-20 minutes to remove residual water.[4]

-

Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate to dryness in vacuo using a rotary evaporator to obtain the free acid, Z-L-Aha-OH. The product is typically a viscous oil.[3][4]

Protocol 2: SPAAC Reaction of Z-L-Aha-OH with a DBCO-Functionalized Molecule

This protocol provides a general method for the bioconjugation of the free acid Z-L-Aha-OH with a dibenzocyclooctyne (DBCO)-containing molecule.

Materials:

-

Z-L-Aha-OH (free acid, prepared as in Protocol 1)

-

DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-Biotin)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4. Other buffers like HEPES can also be used and may increase reaction rates.[6]

-

Organic Co-solvent (if needed for solubility): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Reagent Preparation:

-

Dissolve the Z-L-Aha-OH in the chosen reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the DBCO-functionalized molecule in a minimal amount of an organic co-solvent (e.g., DMSO) before diluting it into the reaction buffer to the desired final concentration.

-

-

Reaction Setup:

-

In a reaction vessel, combine the solution of Z-L-Aha-OH with the DBCO-functionalized molecule.

-

A slight molar excess (typically 1.1-1.5 equivalents) of the DBCO reagent is commonly used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (25°C) or 37°C.[7] Higher temperatures will generally increase the reaction rate.[6]

-

Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates.[7] For many applications, incubation for 2-4 hours at room temperature or overnight at 4°C is sufficient.[2][8]

-

-

Monitoring (Optional): The reaction progress can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm.[1][9]

-

Purification: Upon completion, purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove any unreacted starting materials.

Data Presentation

The following tables summarize typical conditions and quantitative data for SPAAC reactions involving azidoalanine derivatives.

Table 1: Typical Reaction Conditions for SPAAC with Z-L-Aha-OH

| Parameter | Recommended Conditions | Notes |

| Reactants | Z-L-Aha-OH (free acid) and a strained alkyne (DBCO or BCN) | Ensure Z-L-Aha-OH is fully converted from its DCHA salt. |

| Molar Ratio | 1.1 - 1.5 equivalents of the strained alkyne relative to the azide. | A slight excess of the alkyne is often used to ensure complete consumption of the azide-containing molecule. |

| Concentration | 1-10 mM for the azide-containing molecule. | Higher concentrations lead to faster reaction rates. |

| Solvent/Buffer | Aqueous buffers such as PBS (pH 7.4), HEPES, or cell culture media (DMEM, RPMI).[3] Co-solvents (DMSO, DMF) up to 20% can be used. | Reaction rates are buffer and pH-dependent.[3] HEPES (pH 7) may offer faster kinetics than PBS (pH 7).[3] Avoid buffers containing sodium azide.[8] |

| Temperature | 4°C to 37°C. | Reactions are typically run at room temperature (25°C) or physiological temperature (37°C). Incubation at 4°C overnight is also common.[2] |

| Reaction Time | 1 - 24 hours. | Dependent on reactant concentration, temperature, and the specific strained alkyne used. Reactions are often complete within 4 hours at 25°C.[2] |

Table 2: Quantitative Kinetic Data for the SPAAC Reaction of L-Azidoalanine with DBCO

The following second-order rate constants were determined for the reaction between 3-azido-L-alanine and sulfo-DBCO-amine, providing a quantitative measure of reaction speed under various conditions.[3]

| Buffer System | pH | Temperature | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| PBS | 7 | 25°C | 0.32 |

| HEPES | 7 | 25°C | 0.55 |

| DMEM | - | 25°C | 0.59 |

| RPMI | - | 25°C | 0.27 |

| PBS | 7 | 37°C | 0.85 |

| HEPES | 7 | 37°C | 1.22 |

| DMEM | - | 37°C | 0.97 |

| RPMI | - | 37°C | 0.77 |

Data sourced from a study investigating the effects of buffer, pH, and temperature on SPAAC reaction rates.[3]

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for the site-specific labeling of a protein of interest (POI) using Z-L-Aha-OH and SPAAC, and the fundamental chemical transformation.

Caption: Workflow for site-specific protein labeling using SPAAC.

Caption: The fundamental SPAAC chemical transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating Z-L-Aha-OH into Peptides during Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the successful incorporation of Nε-benzyloxycarbonyl-L-2-aminohexanoic acid (Z-L-Aha-OH), a protected non-canonical amino acid, into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Z-L-Aha-OH is a valuable building block for modifying peptide structure and function, acting as a protected analog of lysine with a benzyloxycarbonyl (Z or Cbz) protecting group on the side-chain amine. This allows for selective deprotection and further modification, making it a versatile tool in peptidomimetic and drug discovery research.